3-Amino-3,5-dimethylhexanoic acid
CAS No.:
Cat. No.: VC17653870
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2 |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 3-amino-3,5-dimethylhexanoic acid |
| Standard InChI | InChI=1S/C8H17NO2/c1-6(2)4-8(3,9)5-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |
| Standard InChI Key | OZCCZFOWWISWTD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C)(CC(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Amino-3,5-dimethylhexanoic acid (IUPAC name: 3-amino-3,5-dimethylhexanoic acid) has the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . Its structure features:
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A β-amino acid backbone (amino group at the third carbon).
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Two methyl groups at the third and fifth carbons.
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A carboxylic acid terminus.
The compound’s stereochemistry remains unspecified in most public records, though enantiomeric forms likely exist.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇NO₂ | |
| SMILES | CC(C)CC(C)(CC(=O)O)N | |
| InChIKey | OZCCZFOWWISWTD-UHFFFAOYSA-N | |
| Predicted Collision Cross-Section (Ų) | 137.2 ([M+H]+) |
Synthesis and Production
Key Reaction Steps:
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Michael Addition: Enolate formation and nucleophilic attack on an α,β-unsaturated carbonyl.
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Azidation: Introduction of the amino group via electrophilic reagents.
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Hydrolysis: Cleavage of protecting groups to yield the free amino acid.
Industrial Considerations
Large-scale production would require optimization for yield and purity, potentially involving:
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Recrystallization for purification.
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Chromatographic techniques to resolve enantiomers.
Physicochemical Properties
Predicted and Experimental Data
Experimental data specific to 3-amino-3,5-dimethylhexanoic acid is sparse, but computational predictions and analog studies provide insights:
Table 2: Physicochemical Properties
| Property | Value (Predicted/Experimental) | Source |
|---|---|---|
| Density | ~1.0 g/cm³ (analog) | |
| Boiling Point | ~259°C (analog) | |
| LogP (Partition Coeff.) | ~1.9 | |
| Collision Cross-Section | 137.2 Ų ([M+H]+) |
The collision cross-section data, derived from ion mobility spectrometry, indicates a compact molecular conformation, likely due to steric effects from the methyl groups .
Chemical Reactivity and Functionalization
Reactive Sites
The compound’s reactivity is governed by two functional groups:
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Amino Group (-NH₂): Participates in nucleophilic substitutions, acylations, and Schiff base formations.
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Carboxylic Acid (-COOH): Undergoes esterification, amidation, and decarboxylation.
Common Reactions
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Oxidation: The amino group may oxidize to nitro or imine species under strong oxidizing conditions (e.g., KMnO₄) .
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol .
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Salt Formation: Reacts with HCl to form the hydrochloride salt (C₈H₁₇NO₂·HCl), enhancing solubility .
Industrial and Research Applications
Organic Synthesis
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Building Block: For peptidomimetics and non-proteinogenic amino acid derivatives.
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Chiral Auxiliary: In asymmetric synthesis due to stereogenic centers.
Material Science
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Polymer Modification: Incorporation into polyamides to enhance thermal stability.
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | Substituents | Key Differences |
|---|---|---|
| 3-Amino-3-methylhexanoic acid | Single methyl at C3 | Reduced steric hindrance |
| 3-Amino-5,5-dimethylhexanoic | Methyls at C5 | Altered solubility profile |
| 3-Amino-4,5-dimethylhexanoic | Methyls at C4 and C5 | Distinct conformational flexibility |
The 3,5-dimethyl substitution in the target compound uniquely balances steric effects and solubility, favoring specific molecular interactions .
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